![molecular formula C26H19N3O4S2 B283056 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283056.png)
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as BNIP, is a novel compound that has been the subject of intense scientific research in recent years. BNIP is a spirocyclic compound that belongs to the class of dithia-triazaspiro compounds. It has been found to have a wide range of potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood, but it is believed to act through multiple pathways. 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to inhibit the expression of several pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. Additionally, 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects:
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth, leading to a decrease in cancer cell proliferation. 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-microbial activity against several bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been found to have a wide range of biological activities, making it a promising candidate for drug discovery. However, there are also some limitations to the use of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments. It has limited solubility in water, which can make it difficult to administer to cells or animals. Additionally, the mechanism of action of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of interest is the development of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one-based drugs for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one for cancer treatment. Additionally, research is needed to determine the potential side effects of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one-based drugs. Another area of interest is the use of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as an anti-inflammatory agent. Further studies are needed to determine the efficacy of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in animal models of inflammation. Additionally, research is needed to determine the potential side effects of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as an anti-inflammatory agent. Finally, research is needed to determine the potential applications of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as an anti-microbial agent. Further studies are needed to determine the efficacy of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one against a wider range of bacterial strains.
Méthodes De Synthèse
The synthesis of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 1,3-benzodioxole with thiourea to form 1,3-benzodioxole-5-carbonylthiourea. This intermediate is then reacted with 1,9-diphenyl-1,2,4,5-tetraazacyclododecane to form the spirocyclic compound 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. The synthesis of 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been the subject of extensive scientific research due to its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have anti-microbial activity against several bacterial strains.
Propriétés
Formule moléculaire |
C26H19N3O4S2 |
---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
(7E)-2-acetyl-7-(1,3-benzodioxol-5-ylmethylidene)-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C26H19N3O4S2/c1-17(30)24-27-29(20-10-6-3-7-11-20)26(35-24)28(19-8-4-2-5-9-19)25(31)23(34-26)15-18-12-13-21-22(14-18)33-16-32-21/h2-15H,16H2,1H3/b23-15+ |
Clé InChI |
QMCBPAQFQPRNCK-HZHRSRAPSA-N |
SMILES isomérique |
CC(=O)C1=NN(C2(S1)N(C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
CC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.